molecular formula C20H16FN3O2S B2894001 5-(4-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 942004-35-5

5-(4-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No. B2894001
CAS RN: 942004-35-5
M. Wt: 381.43
InChI Key: LVSXKZKVRQUGEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C20H16FN3O2S and its molecular weight is 381.43. The purity is usually 95%.
BenchChem offers high-quality 5-(4-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Anticancer Potential : Compounds with similar structures have been synthesized and evaluated for their anticancer activity. For instance, a series of oxazolone scaffolds showed promising activity against human cancer cell lines, including hepatocellular and colorectal carcinoma, suggesting the potential of structurally related compounds for cancer treatment (Biointerface Research in Applied Chemistry, 2020).

  • Antimicrobial Activities : Research on 1,2,4-triazole derivatives has shown good to moderate activities against various microorganisms, highlighting the utility of such compounds in developing new antimicrobial agents (Molecules, 2007).

  • Enzyme Inhibition and Antioxidant Properties : Studies have also explored the synthesis and biological evaluation of compounds for their enzyme inhibition and antioxidant activities. For example, certain triazole derivatives exhibited significant cholinesterase inhibitory potential, indicating their potential application in treating neurodegenerative diseases (Pakistan journal of pharmaceutical sciences, 2018).

  • Antitumor Screening : Another area of application includes antitumor screening, where novel derivatives of related structures were synthesized and evaluated for their antitumor activity, with some compounds showing promising results against human tumor cell lines (Arzneimittel-Forschung, 2008).

properties

IUPAC Name

5-[(4-fluorophenyl)methyl]-7-(3-methoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O2S/c1-12-22-18-19(27-12)17(14-4-3-5-16(10-14)26-2)23-24(20(18)25)11-13-6-8-15(21)9-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSXKZKVRQUGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=C(C=C3)F)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

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